molecular formula C15H12FN3O2S B2420932 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide CAS No. 946305-47-1

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide

Cat. No.: B2420932
CAS No.: 946305-47-1
M. Wt: 317.34
InChI Key: MYBNILOKIKLVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide typically involves the cyclization of 6-substituted-2-thiouracils with substituted phenacyl halides. The reaction conditions often include heating and the use of solvents like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of new compounds with potential biological activities.

    Biology: Investigated for its antibacterial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar compounds in the thiazolopyrimidine family include:

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBNILOKIKLVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.